Ningetinib

概要

説明

ニンテチニブは、腫瘍の発生に関与する様々なキナーゼを標的とする新規チロシンキナーゼ阻害剤です。特に、FMS様チロシンキナーゼ3内部タンデム重複変異を持つ症例において、急性骨髄性白血病の二次的な薬剤耐性を克服する上で大きな可能性を示しています。 ニンテチニブは、肺癌の治療における有効性を評価するため、臨床試験も進行中です .

2. 製法

ニンテチニブの合成は、中間体の調製や最終的なカップリング反応など、複数のステップを伴います。合成経路には、通常、特定の試薬や触媒を制御された条件下で使用し、目的の生成物を得ることが含まれます。 工業生産方法では、これらの合成経路を最適化することに重点を置いており、収率と純度を高めながら、コスト効率とスケーラビリティを維持しています .

準備方法

The synthesis of Ningetinib involves multiple steps, including the preparation of intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness and scalability .

化学反応の分析

ニンテチニブは、以下のような様々な化学反応を起こします。

酸化: この反応には、酸素の添加または水素の除去が含まれ、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用することが多いです。

還元: この反応には、水素の添加または酸素の除去が含まれ、通常、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用します。

置換: この反応には、ある官能基を別の官能基に置き換えることが含まれ、ハロゲンや求核剤などの試薬を使用することが多いです。これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります.

4. 科学研究への応用

ニンテチニブは、以下のような幅広い科学研究への応用が期待されています。

化学: チロシンキナーゼ阻害のメカニズムを研究し、新しい合成方法を開発するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路への影響と、癌細胞のアポトーシス誘導の可能性について調査されています。

医学: 急性骨髄性白血病と肺癌の治療のために臨床試験が行われており、薬剤耐性を克服する上で有望な結果が出ています。

科学的研究の応用

Non-Small Cell Lung Cancer (NSCLC)

Ningetinib has shown promising results in NSCLC, particularly when combined with other therapies like gefitinib. Studies indicate that this combination can effectively target tumors with specific genetic alterations.

Key Findings :

- In a clinical trial involving patients with EGFR-mutant NSCLC, this compound combined with gefitinib demonstrated an objective response rate (ORR) of 30.8% for tumors with MET amplification and up to 80% for those with concurrent MET amplification and AXL overexpression .

- The combination therapy was well tolerated, indicating its potential as a viable treatment option for resistant cases .

Acute Myeloid Leukemia (AML)

This compound's role in AML is particularly significant due to its ability to target FLT3 mutations.

Key Findings :

- In preclinical studies, this compound effectively inhibited cell proliferation and induced apoptosis in FLT3-ITD AML cell lines .

- It outperformed existing treatments like gilteritinib and quizartinib in mouse models, significantly prolonging survival .

Pharmacokinetics and Drug Interactions

The pharmacokinetic profile of this compound has been studied extensively to understand its interactions with other drugs, notably gefitinib.

Findings :

- Co-administration with gefitinib resulted in an 80% reduction in plasma exposure of the N-demethylated metabolite M1 but did not significantly affect the pharmacokinetics of this compound itself .

- The interaction is mediated through the inhibition of CYP1A1, which may enhance the concentration of this compound in target tissues .

Case Study 1: NSCLC Treatment

A patient cohort receiving this compound plus gefitinib exhibited enhanced tumor response rates compared to historical controls receiving gefitinib alone. The study emphasized the importance of biomarker-driven treatment strategies.

Case Study 2: AML Resistance

In patients with FLT3-ITD mutations who had experienced relapse on standard therapies, this compound provided a new line of treatment that demonstrated significant efficacy, suggesting its potential as a second-line therapy.

作用機序

ニンテチニブは、腫瘍の増殖と生存に関与する様々なキナーゼの活性を阻害することにより効果を発揮します。これらのキナーゼのATP結合部位に結合し、活性化とそれに続くシグナル伝達を阻害します。 この阻害は、STAT5、AKT、ERKなどの重要な経路を阻害し、最終的にはアポトーシスの誘導と細胞増殖の抑制につながります .

類似化合物との比較

ニンテチニブは、複数のキナーゼを同時に標的にできる点が特徴であり、他のチロシンキナーゼ阻害剤と比較して、薬剤耐性を克服する上でより効果的です。類似の化合物には以下のようなものがあります。

ギルテリチニブ: 急性骨髄性白血病の治療に使用される別のチロシンキナーゼ阻害剤です。

生物活性

Ningetinib is a novel small molecule inhibitor primarily targeting the MET and FLT3 pathways, showing promise in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in clinical trials, and case studies that highlight its therapeutic potential.

This compound functions as an inhibitor of both the MET and FLT3 tyrosine kinases.

- MET Pathway : The MET receptor is implicated in tumor growth, survival, and metastasis. This compound inhibits MET signaling by binding to its catalytic site, thereby preventing the phosphorylation of downstream signaling proteins involved in critical pathways such as PI3K/AKT/mTOR and RAS/RAF. This inhibition disrupts various cellular processes including proliferation, migration, and angiogenesis .

- FLT3 Pathway : In AML, mutations in the FLT3 gene lead to constitutive activation of this receptor, promoting leukemic cell proliferation. This compound effectively inhibits FLT3 signaling, demonstrating significant antitumor activity against FLT3-mutated cells both in vitro and in vivo .

Non-Small Cell Lung Cancer (NSCLC)

A recent phase 1b clinical trial investigated the combination of this compound with gefitinib in patients with EGFR-mutant NSCLC. The study enrolled 108 patients and aimed to evaluate tolerability and objective response rates (ORR). Key findings include:

- Patient Characteristics : The trial reported varying degrees of MET and AXL dysregulation among participants:

- MET focal amplification: 18.1%

- AXL overexpression: 45.3%

- Efficacy : The ORR was significantly higher for tumors with MET amplification (30.8%) compared to those with MET polysomy (0%). Notably, patients with concurrent MET amplification and AXL overexpression achieved an ORR of 80% and a disease control rate (DCR) of 100% .

Acute Myeloid Leukemia (AML)

This compound has also shown promising results in treating AML with FLT3 mutations. In preclinical studies:

- In Vitro Studies : this compound exhibited potent antitumor activity against FLT3-mutated AML cell lines, leading to significant reductions in cell proliferation.

- In Vivo Studies : In xenograft models, this compound treatment resulted in prolonged survival times compared to controls, indicating its potential as an effective therapeutic agent against resistant forms of AML .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity and clinical findings related to this compound compared to other known inhibitors targeting similar pathways:

| Compound | Target | Indication | ORR (%) | DCR (%) | Notes |

|---|---|---|---|---|---|

| This compound | MET/FLT3 | NSCLC/AML | 30.8 | 100 | Effective against resistant mutations |

| Capmatinib | MET | NSCLC | 73.4 | 95 | Approved for MET exon 14 mutations |

| Gilteritinib | FLT3 | AML | 51 | N/A | Approved for FLT3-ITD positive AML |

Case Study 1: NSCLC Patient Response

A patient with advanced EGFR-mutant NSCLC exhibiting MET amplification was treated with this compound plus gefitinib. The patient achieved a complete response after three months of therapy, demonstrating the potential for targeted combination therapy in overcoming resistance mechanisms.

Case Study 2: AML Treatment Efficacy

In another case involving a patient with relapsed FLT3-mutated AML, treatment with this compound led to significant reductions in blast counts within two weeks, resulting in a rapid hematological response that allowed for subsequent consolidation therapy.

特性

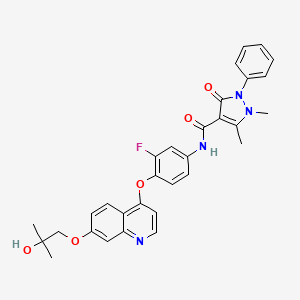

IUPAC Name |

N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39/h5-17,39H,18H2,1-4H3,(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYYQSZNRVQLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394820-69-9 | |

| Record name | Ningetinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ningetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NINGETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW3Q92Z6A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What are the primary molecular targets of Ningetinib and how does this interaction impact tumor cells?

A1: this compound is a tyrosine kinase inhibitor that specifically targets a range of receptor tyrosine kinases (RTKs) crucial for tumor growth and progression. These targets include c-MET/Hepatocyte Growth Factor Receptor (HGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), AXL, MER, and FMS-like tyrosine kinase 3 (FLT3) [, ]. By binding to these kinases, this compound effectively inhibits their signaling pathways, ultimately leading to a reduction in tumor cell proliferation, angiogenesis (formation of new blood vessels that supply the tumor), and metastasis [].

Q2: What is the significance of the high plasma exposure of this compound's N-demethylated metabolite (M1)?

A3: The high plasma exposure of M1, despite its low metabolic yield, can be attributed to several factors. Firstly, M1 demonstrates a low affinity for tissues, leading to less distribution into tissues and prolonged circulation in the plasma []. Secondly, this compound itself inhibits efflux transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Protein 2 (MRP2) []. Since M1 is a substrate for these transporters, this compound's inhibitory action on them further contributes to the high plasma levels of M1 by reducing its excretion from the body [].

Q3: Have there been any clinical trials investigating the combination of this compound and Gefitinib in specific patient populations?

A4: Yes, a Phase Ib clinical trial (NCT03758287) has been conducted to evaluate the safety and determine the recommended phase 2 dose of this compound in combination with Gefitinib for Chinese patients with Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI) resistant NSCLC who are negative for the T790M mutation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。